molecular formula C8H10BrNO B3237112 4-Bromo-2-methoxy-3,5-dimethylpyridine CAS No. 1380389-33-2

4-Bromo-2-methoxy-3,5-dimethylpyridine

Cat. No.: B3237112
CAS No.: 1380389-33-2
M. Wt: 216.07 g/mol
InChI Key: KYVFSCDQWUULIP-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-3,5-dimethylpyridine (CAS: 1380389-33-2) is a pyridine derivative with a bromo substituent at position 4, a methoxy group at position 2, and methyl groups at positions 3 and 5. Its molecular formula is C₈H₁₀BrNO, and it is primarily utilized in industrial and scientific research as a synthetic intermediate . Its structural features make it valuable in cross-coupling reactions and as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name

4-bromo-2-methoxy-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-4-10-8(11-3)6(2)7(5)9/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVFSCDQWUULIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Br)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-3,5-dimethylpyridine typically involves the bromination of 2-methoxy-3,5-dimethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-methoxy-3,5-dimethylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to consistent product quality. Additionally, the purification of the compound is typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 4-amino-2-methoxy-3,5-dimethylpyridine or 4-thio-2-methoxy-3,5-dimethylpyridine.

    Oxidation: Formation of 2-methoxy-3,5-dimethylpyridine-4-carboxylic acid.

    Reduction: Formation of 2-methoxy-3,5-dimethylpyridine.

Scientific Research Applications

4-Bromo-2-methoxy-3,5-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

4-Methoxy-3,5-dimethylpyridine (BIIB021 Hydrophobic Moiety)
  • Structure : Methoxy at position 4, methyl groups at 3 and 5.
  • Role : In the Hsp90 inhibitor BIIB021, this moiety engages in π–π stacking with Phe138 and hydrophobic interactions in pocket B of Hsp90, critical for anticancer activity .
  • Comparison : Unlike 4-bromo-2-methoxy-3,5-dimethylpyridine, the absence of bromine reduces steric bulk, favoring tighter binding. Replacing the 4-methoxy group (as in EC144) with alternative substituents can enhance potency by 20-fold .
4-Bromo-3,5-dimethoxypyridine (CAS: 1033610-45-5)
  • Structure : Bromo at position 4, methoxy groups at 3 and 5.
  • Used as a medical intermediate .
2-Bromo-3-methylpyridine (CAS: 3430-17-9)
  • Structure : Bromo at position 2, methyl at position 3.
  • Reactivity : Positional isomerism alters electronic effects; bromine at position 2 directs electrophilic substitution to position 5, contrasting with the 4-bromo derivative’s reactivity .

Functional Group Impact on Reactivity

4-Chloro-3,5-dimethylpyridine
  • Reactivity : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine, but yields in C-N coupling reactions are lower due to competing side reactions (e.g., oxidative addition inefficiency) .
  • Comparison : Bromine’s higher leaving-group ability makes 4-bromo-2-methoxy-3,5-dimethylpyridine more reactive in nucleophilic substitutions.
2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (L31 Precursor)
  • Structure : Hydroxymethyl at position 2 instead of bromine.
  • Application : The hydroxymethyl group enables esterification or oxidation, contrasting with the bromine’s role in cross-coupling .

Data Tables

Table 1. Structural and Functional Comparison

Compound Substituents Molecular Formula Key Applications Notable Properties
4-Bromo-2-methoxy-3,5-dimethylpyridine 4-Br, 2-OCH₃, 3,5-CH₃ C₈H₁₀BrNO Synthetic intermediate High reactivity in cross-coupling
4-Methoxy-3,5-dimethylpyridine 4-OCH₃, 3,5-CH₃ C₈H₁₁NO Hsp90 inhibition (BIIB021) Strong π–π stacking interactions
4-Bromo-3,5-dimethoxypyridine 4-Br, 3,5-OCH₃ C₇H₈BrNO₂ Medical intermediate Enhanced solubility
2-Bromo-3-methylpyridine 2-Br, 3-CH₃ C₆H₆BrN Organic synthesis Position-dependent reactivity

Research Findings and Implications

  • Synthetic Utility : The bromine atom in 4-bromo-2-methoxy-3,5-dimethylpyridine facilitates Suzuki-Miyaura couplings, contrasting with chloro derivatives’ lower yields .
  • Thermal Stability : Analogues like LHE (containing 2,5-dimethylpyridine) remain stable at 45°C for months, suggesting methoxy and bromine groups in the target compound may similarly resist degradation .
  • Safety Profile : Brominated pyridines require stringent handling; inhalation risks necessitate immediate oxygen therapy .

Biological Activity

4-Bromo-2-methoxy-3,5-dimethylpyridine is a heterocyclic aromatic organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-methoxy-3,5-dimethylpyridine is C₉H₁₁BrN, with a molecular weight of approximately 200.1 g/mol. The compound features a bromine atom at the 4-position, a methoxy group at the 2-position, and two methyl groups at the 3 and 5 positions on the pyridine ring. This specific substitution pattern contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of 4-Bromo-2-methoxy-3,5-dimethylpyridine typically involves several steps, including nucleophilic substitution reactions using sodium hydroxide and reduction processes with palladium on carbon. Optimized industrial methods may employ continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that 4-Bromo-2-methoxy-3,5-dimethylpyridine exhibits notable antimicrobial activity. Studies have shown that it can inhibit microbial growth by targeting specific enzymes related to microbial metabolism. The compound's ability to form complexes with metal ions may also modulate enzyme activities, enhancing its antimicrobial efficacy.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that related compounds with similar structures exhibit cytotoxicity against various human tumor cell lines, including HeLa and MCF7. These compounds disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .

Cell Line IC50 Value (μM) Mechanism of Action
HeLa< 1Microtubule disruption
MCF7< 1Apoptosis induction
HT-29< 1Cell cycle arrest

Study on Antitumor Activity

A series of experiments evaluated the antiproliferative effects of 4-Bromo-2-methoxy-3,5-dimethylpyridine derivatives against human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations by interfering with microtubule dynamics .

In one study, a derivative of this compound showed nanomolar potency against MCF7 cells, highlighting its potential as a lead compound for further development in cancer therapy .

The biological activity of 4-Bromo-2-methoxy-3,5-dimethylpyridine is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth.
  • Microtubule Interaction : Similar compounds have been shown to disrupt microtubule polymerization, affecting cell division.
  • Receptor Modulation : Its ability to bind to different receptors suggests potential roles in signaling pathways associated with cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-methoxy-3,5-dimethylpyridine
Reactant of Route 2
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4-Bromo-2-methoxy-3,5-dimethylpyridine

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